molecular formula C17H33ClO2 B15222578 Ethyl 15-chloropentadecanoate

Ethyl 15-chloropentadecanoate

Cat. No.: B15222578
M. Wt: 304.9 g/mol
InChI Key: ROLYNRWRMQCTLN-UHFFFAOYSA-N
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Description

Ethyl 15-chloropentadecanoate is an organic compound belonging to the ester family It is derived from pentadecanoic acid, a saturated fatty acid, and contains a chlorine atom at the 15th position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 15-chloropentadecanoate can be synthesized through the esterification of 15-chloropentadecanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps, such as distillation or recrystallization, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 15-chloropentadecanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 15-chloropentadecanoic acid and ethanol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide.

Major Products Formed

    Hydrolysis: 15-chloropentadecanoic acid and ethanol.

    Reduction: 15-chloropentadecanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 15-chloropentadecanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential effects on biological systems, including its role in lipid metabolism.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 15-chloropentadecanoate involves its interaction with various molecular targets and pathways. The compound can be metabolized by esterases to release 15-chloropentadecanoic acid, which may then interact with cellular components. The chlorine atom in the compound can also participate in various biochemical reactions, potentially affecting cellular processes.

Comparison with Similar Compounds

Ethyl 15-chloropentadecanoate can be compared with other similar compounds, such as:

    Ethyl pentadecanoate: Lacks the chlorine atom, resulting in different chemical and biological properties.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    15-chloropentadecanoic acid: The free acid form of the compound, which has different solubility and reactivity compared to the ester.

The presence of the chlorine atom in this compound makes it unique, as it can participate in specific chemical reactions and potentially exhibit distinct biological activities compared to its non-chlorinated counterparts.

Properties

Molecular Formula

C17H33ClO2

Molecular Weight

304.9 g/mol

IUPAC Name

ethyl 15-chloropentadecanoate

InChI

InChI=1S/C17H33ClO2/c1-2-20-17(19)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18/h2-16H2,1H3

InChI Key

ROLYNRWRMQCTLN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCCCCCCCl

Origin of Product

United States

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